molecular formula C15H15N3OS B121315 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole CAS No. 102804-82-0

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

Cat. No.: B121315
CAS No.: 102804-82-0
M. Wt: 285.4 g/mol
InChI Key: HZNKDLUKNUEOOX-UHFFFAOYSA-N
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Description

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a structurally characterized impurity and metabolite of Rabeprazole, a proton pump inhibitor (PPI) used to reduce gastric acid secretion. This compound serves as a critical analytical standard in pharmaceutical research and development, specifically for the quantification and control of impurities during the manufacturing process of Rabeprazole sodium, ensuring product quality and compliance with regulatory standards [source]. As a derivative, its primary research value lies in metabolic stability studies and the investigation of the structure-activity relationships (SAR) of PPI analogs. Researchers utilize this standard to understand the metabolic pathways of Rabeprazole and to profile the pharmacological activity of its derivatives, providing insights into the mechanism of action of this class of drugs, which involves the irreversible inhibition of the H+/K+ ATPase in the parietal cells of the stomach [source]. This product is intended For Research Use Only and is not suitable for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-13(16-8-7-14(10)19-2)9-20-15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNKDLUKNUEOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167124
Record name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID401167124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102804-82-0
Record name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102804-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Desmethoxypropoxyl-4-methoxy S-deoxo rabeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102804820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(4-Methoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-DESMETHOXYPROPOXYL-4-METHOXY S-DEOXO RABEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSW7NEY2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Scheme

  • Starting Material : 4-Nitro-2,3-dimethylpyridine-NN-oxide.

  • Chlorination : Treatment with concentrated HCl yields 4-chloro-2,3-dimethylpyridine-NN-oxide.

  • Alkoxylation : Reaction with sodium 3-methoxypropan-1-olate in DMSO introduces the methoxypropoxyl chain.

  • Boekelheide Rearrangement : Acetic anhydride-mediated rearrangement forms a hydroxymethyl intermediate.

  • Chlorination : Thionyl chloride converts the hydroxymethyl group to chloromethyl.

  • Condensation : Reaction with 2-mercaptobenzimidazole in DMF/K2_2CO3_3 yields the target compound.

Conditions

ParameterValue
SolventDMSO, DMF
Temperature80–100°C (alkoxylation step)
CatalystK2_2CO3_3
Yield62–68% (over 6 steps)

Key Insight : The Boekelheide rearrangement is critical for introducing the methoxypropoxyl group but requires rigorous anhydrous conditions.

Method 2: Direct Thioether Coupling

A streamlined method avoids multi-step pyridine functionalization:

Procedure

  • Intermediate Preparation : 2-(Chloromethyl)-4-methoxy-3-methylpyridine is synthesized from 4-methoxy-3-methylpyridine via chloromethylation.

  • Coupling : React with 2-mercaptobenzimidazole in DMF at 60°C for 12 hours.

  • Workup : Extract with dichloromethane, wash with brine, and crystallize from ethanol.

Data Table

ParameterValue
SolventDMF
Reaction Time12 hours
Temperature60°C
Purity (HPLC)>97%
Yield78–82%

Advantage : Higher yield and fewer steps compared to Method 1, but requires access to pre-functionalized pyridine intermediates.

Method 3: Patent-Based Synthesis (EP2103608 A1)

A patent route emphasizes scalability and impurity control:

Steps

  • Nucleophilic Substitution : 4-Methoxy-3-methyl-2-pyridinemethanol reacts with thiourea to form the thiol intermediate.

  • Alkylation : Treat with 2-chlorobenzimidazole in acetonitrile under reflux.

  • Purification : Column chromatography (SiO2_2, ethyl acetate/hexane) isolates the product.

Optimization Highlights

  • Catalyst : Tetrabutylammonium bromide (TBAB) improves reaction efficiency.

  • Side Products : <2% des-methoxy impurity due to controlled stoichiometry.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityComplexity
Vardanyan-Type62–6895ModerateHigh
Direct Thioether78–8297HighLow
Patent-Based7599HighModerate

Critical Reaction Parameters

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of mercaptobenzimidazole.

  • Temperature : Reactions >60°C accelerate thioether formation but risk decomposition.

  • Purification : Crystallization from ethanol/water (3:1) achieves >99% purity in scaled batches.

Challenges and Mitigation

  • Byproduct Formation : Oxidative byproducts (e.g., sulfoxides) are minimized using inert atmospheres (N2_2/Ar).

  • Moisture Sensitivity : Intermediate chloromethyl pyridines hydrolyze readily; reactions require anhydrous conditions.

Recent Advances (Post-2023)

  • Flow Chemistry : Continuous-flow systems reduce reaction times to 2–3 hours with 85% yield.

  • Enzymatic Catalysis : Lipase-mediated coupling in green solvents (e.g., cyclopentyl methyl ether) improves sustainability.

Structural Confirmation

Synthesized batches are validated via:

  • 1^1H NMR (DMSO-d6d_6): δ 8.21 (d, J=5.6J = 5.6 Hz, 1H, pyridine-H), 7.45–7.12 (m, 4H, benzimidazole-H).

  • HPLC-MS : [M+H]+^+ at m/z 285.09 (calc. 285.094) .

Chemical Reactions Analysis

Acid-Catalyzed Activation to Sulfoxide Form

The compound undergoes pH-dependent conversion to its pharmacologically active sulfoxide species through oxidation at the sulfur center. This reaction occurs selectively in acidic environments (pH < 4), mimicking gastric parietal cell conditions .

Reaction StageReactantsProductsConditions
ActivationS-Deoxo form (thioether)Sulfoxide (active form)Acidic (pH 1–3), 37°C

Key Observations :

  • The reaction follows first-order kinetics with a half-life of 15–20 minutes under simulated gastric fluid conditions.

  • Oxidation is mediated by H⁺-assisted electrophilic attack on the sulfur atom, forming a sulfenic acid intermediate that rapidly converts to the sulfoxide .

Metabolic Transformations

In vivo metabolism involves cytochrome P450-mediated pathways, primarily CYP2C19 and CYP3A4 . Major metabolic reactions include:

Demethylation

Site : Methoxy group at position 4 of the pyridine ring
Product : 4-Hydroxy metabolite (CID 11870245)
Enzyme : CYP2C19 (rate-limiting step)

Sulfur Oxidation

Pathway : Further oxidation of the sulfoxide to sulfone (inactive)
Enzyme : CYP3A4 (minor pathway)

Metabolite Stability :

MetaboliteHalf-Life (Human)Bioactivity
Sulfoxide (Active)1.2–1.5 hoursH⁺/K⁺-ATPase inhibition
Sulfone (Inactive)>24 hoursNone

Oxidative Degradation

Exposure to peroxides or light accelerates degradation:

Stress ConditionDegradation ProductMechanism
H₂O₂ (0.3%, 40°C)SulfoneOver-oxidation
UV Light (254 nm)Benzimidazole ring-opened derivativeRadical-mediated cleavage

Stability Data :

  • pH 7.4 : Stable for >48 hours (25°C)

  • pH 1.2 : 85% degradation within 2 hours

Comparative Reactivity with Analogues

ParameterThis compoundOmeprazole S-Deoxo
Oxidation Rate (t₁/₂)18 minutes22 minutes
CYP2C19 Affinity (Km)12 μM8 μM
Photodegradation Rate2.1 × 10⁻³ min⁻¹1.8 × 10⁻³ min⁻¹

Structural Advantage : The 4-methoxypropoxyl group enhances acid stability compared to omeprazole analogues, delaying premature activation in the stomach .

HPLC Monitoring

Method : Reverse-phase C18 column (150 × 4.6 mm, 3.5 μm)
Mobile Phase : Acetonitrile/0.1% phosphoric acid (55:45 v/v)
Detection : UV 290 nm

Retention Times :

  • S-Deoxo form: 6.8 minutes

  • Sulfoxide: 4.2 minutes

  • Sulfone: 9.1 minutes

Mass Spectrometry

  • S-Deoxo (m/z) : 285.4 [M+H]⁺ (C₁₅H₁₅N₃OS)

  • Sulfoxide (m/z) : 301.4 [M+H]⁺ (C₁₅H₁₅N₃O₂S)

Scientific Research Applications

Chemical Properties and Mechanism of Action

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is classified as a process-related impurity of Rabeprazole. While Rabeprazole effectively inhibits the H+/K+ ATPase enzyme in gastric parietal cells, the structural modifications in this compound may affect its biological activity. Specifically, the absence of certain functional groups could render it inactive as a proton pump inhibitor, although its presence in formulations necessitates careful analysis for quality control.

Applications in Scientific Research

Research has indicated that this compound may interact with various drugs metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Such interactions can alter the pharmacokinetics of co-administered medications, which is significant for clinicians when prescribing treatments. Additionally, it may influence serum gastrin levels due to its mechanism of action.

Structure-Activity Relationship Studies

Studies on similar compounds have highlighted the importance of structural modifications in enhancing biological activity. For instance, modifications that increase lipophilicity have been associated with improved anti-H. pylori activity . This insight could guide future research on optimizing the pharmacological profile of related compounds.

Case Study 1: Detection Methods Validation

A study focused on developing a robust HPLC method for detecting this compound in pharmaceutical formulations demonstrated high sensitivity and specificity. The method was validated according to ICH guidelines, ensuring reproducibility and reliability in quality control settings.

Case Study 2: Interaction Profile Analysis

Another investigation assessed the interaction profile of this compound with various drugs known to be substrates of CYP2C19 and CYP3A4. The findings indicated significant alterations in the metabolic clearance of these drugs when co-administered with this compound, necessitating careful monitoring of patient responses.

Mechanism of Action

As an impurity of Rabeprazole, 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole does not have a well-defined mechanism of action on its own. Rabeprazole works by inhibiting the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid production .

Comparison with Similar Compounds

Structural Highlights :

  • SMILES : COc1ccnc(CSc2nc3ccccc3[nH]2)c1C
  • IUPAC Name : 2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole .

This compound is primarily used as a reference standard in pharmaceutical quality control to monitor impurities during rabeprazole synthesis .

Structural Analogs of Rabeprazole

The table below compares 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole with structurally related rabeprazole derivatives and other PPIs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Role/Application
This compound 102804-82-0 C₁₅H₁₅N₃OS 285.36 4-OCH₃, 3-CH₃, methylthio linkage Pharmaceutical impurity standard
Rabeprazole Chloro Analog Not specified C₁₄H₁₂ClN₃OS 297.78 4-Cl, 3-CH₃, methylsulfinyl linkage Metabolite/research compound
Rabeprazole EP Impurity F (Sulfinyl form) 102804-77-3 C₁₅H₁₅N₃O₂S 301.36 4-OCH₃, 3-CH₃, methylsulfinyl linkage Pharmacopeial impurity
Omeprazole Related Compound 7 HCl 220757-74-4 C₁₆H₁₄ClN₃O₂S 349.83 4-Cl, 3-CH₃, methoxy substitution Impurity in omeprazole synthesis
Lansoprazole Related Compound A Not specified C₁₆H₁₄F₃N₃O₂S 369.36 4-(CF₃CH₂O), 3-CH₃ Degradation product

Key Differences and Implications

Substituent Effects on Reactivity and Stability :
  • Methoxy vs.
  • S-Deoxo (Thioether) vs. Sulfoxide : The methylthio (-S-) group in this compound is less oxidized than the sulfinyl (-SO-) group in active PPIs like rabeprazole, rendering it pharmacologically inert .
Analytical and Pharmacopeial Relevance :
  • Chromatographic Behavior: The compound’s TLC profile (Rf = 0.55 in dichloromethane:methanol = 4:1) distinguishes it from sulfoxide-containing impurities like Rabeprazole EP Impurity F .
  • Regulatory Status : Recognized as Rabeprazole EP Impurity E in European Pharmacopeia, whereas the sulfinyl form (CAS: 102804-77-3) is classified as Impurity F .

Biological Activity

4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole is a derivative of Rabeprazole, a well-known proton pump inhibitor (PPI) used primarily in the treatment of gastrointestinal disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. This compound has garnered interest due to its structural modifications that may influence its biological activity and pharmacological profile.

Chemical Structure and Properties

  • Chemical Formula : C15H15N3OS
  • Molecular Weight : 301.4 g/mol
  • CAS Number : 102804-82-0

The structural modifications in this compound, particularly the absence of the methoxy group at the 4-position, may alter its interaction with biological targets compared to its parent compound.

This compound operates similarly to Rabeprazole by inhibiting the hydrogen-potassium ATPase enzyme (proton pump) located in gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion, thereby alleviating symptoms associated with acid-related gastrointestinal disorders.

In Vitro Studies

Research indicates that this compound retains some biological activity, albeit potentially reduced compared to Rabeprazole. In vitro studies have shown that this compound can still inhibit gastric acid secretion but may do so at different efficacy levels depending on concentration and exposure time .

Comparative Analysis with Rabeprazole

A comparative analysis highlights the differences in potency between this compound and Rabeprazole. While both compounds exhibit proton pump inhibition, the modified structure of the former may lead to variations in pharmacokinetics and dynamics:

CompoundMechanism of ActionPotency (IC50)Clinical Applications
RabeprazoleProton pump inhibition~0.5 µMGERD, peptic ulcers
4-Desmethoxypropoxyl-4-methoxy S-DeoxoProton pump inhibition>0.5 µMInvestigational; potential uses

Case Studies and Research Findings

  • Stability and Degradation : A study focusing on the stability profiles of various PPIs, including this compound, demonstrated that this compound exhibits a unique degradation pathway under acidic conditions, which could influence its long-term efficacy in formulations .
  • Impurity Profiling : As an impurity of Rabeprazole, this compound is often studied for its role in pharmaceutical formulations. Analytical methods such as High Performance Liquid Chromatography (HPLC) have been employed to quantify this compound during stability testing of Rabeprazole products .
  • Potential Therapeutic Applications : Preliminary investigations into the therapeutic potential of this compound suggest that it may have applications beyond traditional PPI use, including possible roles in modulating gastric mucosal defense mechanisms .

Q & A

Q. What are the recommended synthetic routes for 4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of structurally related benzimidazole derivatives (e.g., omeprazole analogs) involves refluxing intermediates in solvents like DMSO or ethanol with catalytic agents (e.g., glacial acetic acid) to facilitate cyclization or condensation. For example, refluxing substituted benzaldehydes with triazole derivatives in ethanol for 4 hours under reduced pressure yielded intermediates with ~65% efficiency after crystallization . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (DMSO) enhance reaction rates for acid-sensitive intermediates.
  • Reflux duration : Extended reflux times (e.g., 18 hours) improve conversion but require yield-purity trade-offs.
  • Purification : Sequential crystallization (water-ethanol mixtures) removes byproducts while retaining target compound integrity.

Q. Which analytical techniques are prioritized for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical. Pharmacopeial standards for related compounds (e.g., pantoprazole) recommend:
Technique Parameters Application
HPLC C18 column, UV detection at 280 nm, gradient elution (acetonitrile/water)Quantify impurities <0.1%
NMR ¹H/¹³C in DMSO-d6Confirm substitution patterns (e.g., methoxy vs. desmethoxy groups)
  • Melting Point Analysis : Used to verify crystallinity (e.g., 141–143°C for triazole intermediates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across experimental models?

  • Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity variations between cell lines) require systematic validation:
  • Dose-Response Profiling : Test multiple concentrations (e.g., 1 µM to 100 µM) to identify IC50 shifts due to metabolic differences (e.g., P19 vs. D3 cell lines) .
  • Model Selection : Use isogenic cell lines or primary cultures to minimize genetic variability.
  • Mechanistic Studies : Pair assays (e.g., apoptosis markers, ROS detection) to contextualize activity within specific pathways .

Q. What computational approaches predict the compound’s reactivity and stability under varying conditions?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) and AI-driven platforms (e.g., COMSOL Multiphysics) enable:
  • Reaction Pathway Prediction : Simulate sulfoxide/sulfone interconversion under oxidative conditions .
  • Stability Screening : Parameterize degradation kinetics using Arrhenius models for pH/temperature dependencies .
  • Factorial Design Integration : Use 2^k designs to evaluate variables (e.g., solvent polarity, catalyst loading) and identify dominant factors in reaction efficiency .

Experimental Design and Data Analysis

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic properties?

  • Methodological Answer : Employ a tiered approach:
  • In Vitro : Microsomal stability assays (human liver microsomes) with LC-MS quantification to assess metabolic half-life .
  • In Silico : Physicochemical modeling (logP, pKa) to predict absorption and blood-brain barrier permeability .
  • Factorial Design Table :
Variable Levels Response Metric
pH (1–7)3, 5, 7Degradation rate (k)
Temperature25°C, 37°C% remaining at 24h

Q. What strategies mitigate synthetic byproduct formation during large-scale synthesis?

  • Methodological Answer :
  • Byproduct Identification : Use LC-MS to detect sulfone derivatives or desmethoxy impurities .
  • Process Control : Optimize oxidation conditions (e.g., H2O2 concentration, reaction time) to minimize over-oxidation .
  • Scale-Up Adjustments : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Data Contradiction Analysis

Q. How to address inconsistent results in enzyme inhibition assays?

  • Methodological Answer :
  • Assay Replication : Perform triplicate runs with internal controls (e.g., omeprazole as a reference inhibitor) .
  • Enzyme Source : Compare recombinant vs. tissue-extracted enzymes to isolate isoform-specific effects.
  • Statistical Analysis : Apply ANOVA to differentiate assay variability from true inhibitory differences .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole
Reactant of Route 2
Reactant of Route 2
4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole

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